An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane
An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,1,1-trifluoropentane is a halogenated aliphatic hydrocarbon of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. The presence of a terminal trifluoromethyl group and a reactive bromo-functional handle makes it a versatile reagent for introducing the 5,5,5-trifluoropentyl moiety into various molecular scaffolds. This document provides a comprehensive overview of the known properties, synthesis, reactivity, and applications of 5-Bromo-1,1,1-trifluoropentane, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, where available in the public domain, are provided alongside representative procedures for its key chemical transformations.
Core Properties
5-Bromo-1,1,1-trifluoropentane is a colorless liquid at room temperature. Its key chemical and physical properties are summarized below.
Chemical and Physical Data
| Property | Value | Reference(s) |
| CAS Number | 54932-74-0 | [1] |
| Molecular Formula | C₅H₈BrF₃ | [1] |
| Molecular Weight | 205.02 g/mol | [1] |
| IUPAC Name | 5-bromo-1,1,1-trifluoropentane | [1] |
| Boiling Point | 127.9 ± 8.0 °C (at 760 Torr) | [2] |
| Density | 1.457 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Flash Point | 25.6 ± 14.3 °C | [2] |
| Physical Form | Liquid |
Spectral Data
Detailed experimental spectral data for 5-Bromo-1,1,1-trifluoropentane is not widely available in public spectral databases. However, mass spectrometry data is available and predicted NMR and IR characteristics can be inferred from its structure.
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a mass spectrum for 5-Bromo-1,1,1-trifluoropentane.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-). The methylene group adjacent to the bromine atom (C5) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the trifluoromethyl-bearing carbon (C2) would also be downfield due to the electron-withdrawing effect of the CF₃ group, and would likely show coupling to the fluorine atoms. The central methylene group (C3) would appear at the most upfield position.
-
¹³C NMR: The carbon spectrum is expected to show four signals for the aliphatic carbons. The carbon bearing the trifluoromethyl group (C1) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine (C5) will be shifted downfield.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal for the three equivalent fluorine atoms of the CF₃ group.[4] This signal would likely be a triplet due to coupling with the adjacent methylene protons (C2).[5] The typical chemical shift range for a CF₃ group on an aliphatic chain is between -60 to -70 ppm relative to CFCl₃.[6]
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.
-
C-F stretching: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Synthesis and Reactivity
Synthesis
Below is a representative experimental protocol based on standard procedures for the conversion of primary alcohols to alkyl bromides.
Representative Experimental Protocol: Bromination of 5,5,5-trifluoropentan-1-ol
-
Materials:
-
5,5,5-trifluoropentan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5,5-trifluoropentan-1-ol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise via a dropping funnel, maintaining the temperature at or below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux for several hours to ensure completion, with progress monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water, followed by saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude 5-Bromo-1,1,1-trifluoropentane can be purified by fractional distillation under reduced pressure.
-
Reactivity and Chemical Transformations
The primary reactivity of 5-Bromo-1,1,1-trifluoropentane is centered around the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions (Sₙ2), and the molecule can also be used to form organometallic reagents.
1. Nucleophilic Substitution (Alkylation): 5-Bromo-1,1,1-trifluoropentane is an effective alkylating agent, capable of reacting with a wide range of nucleophiles (e.g., amines, thiolates, enolates, phenoxides) to introduce the 5,5,5-trifluoropentyl group.
2. Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, 5,5,5-trifluoropentylmagnesium bromide. This organometallic species is a potent carbon-based nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[7][8]
Representative Experimental Protocol: Formation of 5,5,5-Trifluoropentylmagnesium Bromide
-
Materials:
-
5-Bromo-1,1,1-trifluoropentane
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Equipment:
-
Three-necked round-bottom flask, thoroughly flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
-
Procedure:
-
Assemble the dry glassware quickly while hot and allow it to cool under a stream of inert gas.
-
Place magnesium turnings (1.1-1.2 equivalents) and a small crystal of iodine in the flask.
-
Add enough anhydrous ether or THF to cover the magnesium.
-
Dissolve 5-Bromo-1,1,1-trifluoropentane (1.0 equivalent) in anhydrous ether or THF and place it in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[9]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture, with or without gentle heating, for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting cloudy, gray-to-brown solution can be used directly in subsequent reactions.
-
Applications in Drug Discovery and Development
The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and bioavailability.
5-Bromo-1,1,1-trifluoropentane serves as a valuable building block for introducing a trifluorinated alkyl chain. A notable application is in the synthesis of agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[10] GPR40 is a therapeutic target for type 2 diabetes, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.
In a patent describing novel 3-phenyl-4-hexynoic acid derivatives as GPR40 agonists, the compound with CAS number 54932-74-0 is explicitly mentioned as a reagent.[10] The synthesis involves the alkylation of a phenolic hydroxyl group with 5-Bromo-1,1,1-trifluoropentane to form an ether linkage, demonstrating its utility as an alkylating agent in the construction of complex, biologically active molecules.
Safety and Handling
5-Bromo-1,1,1-trifluoropentane is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Classification
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[3] |
Handling and Storage
-
Handling: Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store at room temperature.
Conclusion
5-Bromo-1,1,1-trifluoropentane is a valuable fluorinated building block for organic synthesis. Its bifunctional nature allows for its use as a potent alkylating agent to introduce the 5,5,5-trifluoropentyl moiety, a group known to confer desirable properties in medicinal chemistry. While detailed, publicly available synthetic and reaction protocols are sparse, its utility is demonstrated in the patent literature for the synthesis of complex pharmaceutical targets such as GPR40 agonists. Its predictable reactivity, based on the principles of nucleophilic substitution and organometallic chemistry, makes it a reliable tool for researchers in drug discovery and chemical development. Proper safety precautions are essential when handling this flammable and irritating compound.
References
- 1. 5-Bromo-1,1,1-trifluoropentane | C5H8BrF3 | CID 580349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds,CAS#:54932-74-0,5-溴-1,1,1-三氟戊烷,5-Bromo-1,1,1-trifluoropentane [en.chemfish.com]
- 3. Full text of "EPA/NIH mass spectral data base: volume 2. molecular weights 186-273" [archive.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]
